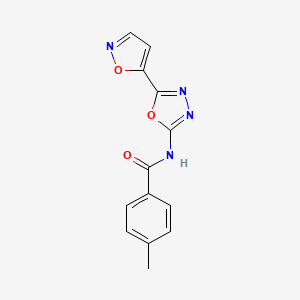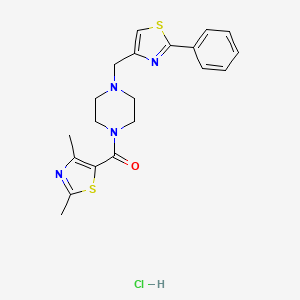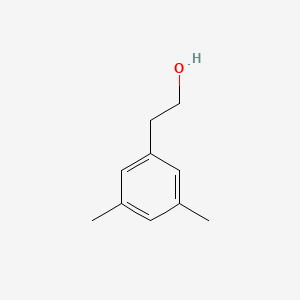
2-(3,5-Dimethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3,5-Dimethylphenyl)ethanol” is a chemical compound with the molecular formula C10H14O . It is also known by other names such as “Benzeneethanol, 3,5-dimethyl-”, “2-(3,5-dimethylphenyl)ethan-1-ol”, and "3,5-Dimethylphenethyl alcohol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups and an ethanol group . The average mass of the molecule is 150.218 Da and the monoisotopic mass is 150.104462 Da .Scientific Research Applications
Molecular Complexes and Crystal Structures
Research has explored the molecular complexes formed with substances like 2-(3,5-dimethylphenyl)ethanol. For instance, the structures of molecular complexes involving various alcohols, including ethanol, have been determined through X-ray crystallography. This provides insight into their potential applications in crystallography and molecular modeling (Toda, Tanaka, & Mak, 1985).
Kinetic Resolution of Secondary Alcohols
The compound has been studied in the context of kinetic resolution of secondary alcohols. Research indicates that modifications in the aryl group within catalysts can lead to improved selectivity in these reactions. This highlights its potential application in organic synthesis and enantioselective catalysis (Larionov et al., 2012).
Coordination Behavior in Metal Complexes
Studies have also been conducted on the coordination behavior of derivatives of this compound with various metals. This research is crucial for understanding its potential role in the development of new metal complexes, which could have applications in materials science and catalysis (Muñoz et al., 2011).
Solvolysis in Organic Chemistry
The solvolysis rates of certain silylated compounds, including those related to this compound, have been studied, providing valuable information for understanding solvolysis mechanisms. This is significant for organic synthesis and reaction mechanism studies (Fujio et al., 2006).
High-Performance Liquid Chromatography
In chromatography, this compound has been used in developing chromatographic methods for the enantioseparation of compounds. This is important for analytical chemistry, particularly in the pharmaceutical industry (Chankvetadze, Yamamoto, & Okamoto, 2003).
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHSQEJTPBUTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2675900.png)
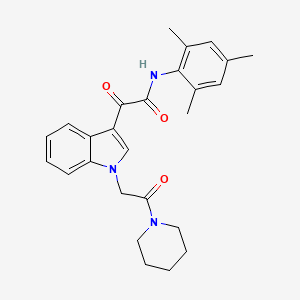
![2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride](/img/structure/B2675902.png)

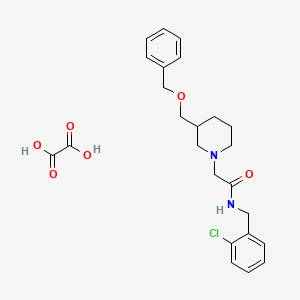
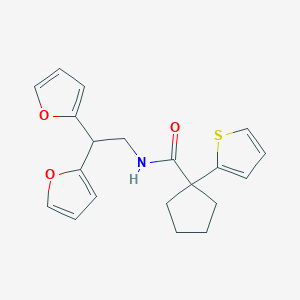
![[3-(4-Bromophenyl)-4-oxochromen-7-yl] methanesulfonate](/img/structure/B2675907.png)
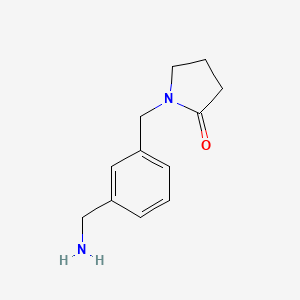
![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)
